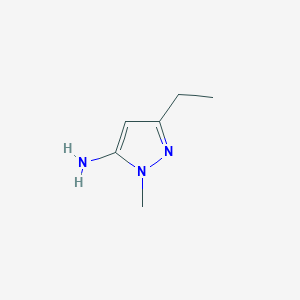

3-ethyl-1-methyl-1H-pyrazol-5-amine

描述

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

The pyrazole core is a highly sought-after motif in the development of new pharmaceuticals and functional materials. globalresearchonline.netuaeu.ac.ae Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. academicstrive.comijrpr.com This broad pharmacological profile has led to the successful commercialization of several pyrazole-containing drugs. researchgate.net

The versatility of the pyrazole ring allows for extensive functionalization at its various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. uaeu.ac.ae This structural diversity is a key reason for the continued and intensive research into pyrazole chemistry. ijrpr.com Furthermore, pyrazole derivatives are utilized in agrochemicals, dyes, and as ligands in coordination chemistry. globalresearchonline.netuaeu.ac.ae

Overview of 5-Aminopyrazole Systems

Within the broader class of pyrazoles, 5-aminopyrazole systems are of particular importance due to their role as versatile synthetic intermediates. scirp.orgscirp.orgbeilstein-journals.orgnih.gov The presence of the amino group provides a reactive handle for further chemical modifications, making them valuable building blocks for the construction of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines. beilstein-journals.orgnih.gov These fused systems often exhibit enhanced pharmacological activities compared to their monocyclic counterparts. beilstein-journals.org

The synthesis of 5-aminopyrazoles is well-established, with common methods involving the reaction of β-ketonitriles or malononitrile (B47326) derivatives with hydrazines. beilstein-journals.orgnih.gov The reactivity of the 5-aminopyrazole scaffold allows for a variety of transformations, including acylation, alkylation, and condensation reactions, providing access to a vast chemical space of novel compounds. scirp.orgscirp.org

Scope and Objectives for 3-Ethyl-1-methyl-1H-pyrazol-5-amine Research

The specific compound, this compound, presents a unique combination of structural features: an ethyl group at the 3-position, a methyl group on the pyrazole nitrogen, and an amine at the 5-position. Research into this particular molecule is driven by the need to understand how these specific substitutions influence its chemical properties and reactivity.

The primary objectives for research on this compound include:

Elucidation of its fundamental chemical and physical properties.

Investigation of its utility as a precursor in the synthesis of more complex and potentially bioactive molecules.

Exploration of its potential applications in medicinal chemistry and materials science based on its structural characteristics.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H11N3 | nih.gov |

| Molecular Weight | 125.17 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 3524-46-7 | nih.gov |

| Monoisotopic Mass | 125.0953 Da | uni.lu |

| Predicted XLogP3 | 0.7 | nih.gov |

| Predicted pKa | 5.5 (most basic) | Not explicitly found, but inferred from general pyrazole chemistry. |

| Appearance | Solid (form) | sigmaaldrich.com |

Synthesis and Reactivity

The synthesis of N-substituted pyrazoles can be achieved through various routes, often involving the cyclization of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. researchgate.net For this compound, a plausible synthetic route would involve the reaction of methylhydrazine with a β-ketonitrile bearing an ethyl group.

The reactivity of this compound is largely dictated by the nucleophilic character of the 5-amino group and the aromatic pyrazole ring. The amino group can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. mdpi.comresearchgate.net These reactions provide a facile entry into a diverse range of derivatives with potential applications in various fields.

Spectroscopic Data

The structural characterization of this compound relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Source |

|---|---|---|

| 1H NMR | Signals corresponding to the ethyl protons (triplet and quartet), the methyl protons (singlet), the pyrazole ring proton (singlet), and the amine protons (broad singlet). | Inferred from general knowledge of NMR spectroscopy and the compound's structure. |

| 13C NMR | Resonances for the two carbons of the ethyl group, the methyl carbon, and the three distinct carbons of the pyrazole ring. The carbon bearing the amino group would appear at a characteristic chemical shift. | mdpi.com |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (125.17 g/mol). | nih.gov |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and C=N and C=C stretching of the pyrazole ring. | mdpi.com |

Potential Applications in Research

The structure of this compound makes it a valuable scaffold for the synthesis of novel compounds. Its potential applications are primarily in the realm of medicinal chemistry and materials science. The amino group serves as a key functional handle for building more complex molecular architectures that could be investigated for their biological activity. For instance, it can be a precursor for creating libraries of compounds to be screened for various therapeutic targets. cymitquimica.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-ethyl-2-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-5-4-6(7)9(2)8-5/h4H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNYNCBHNRXHTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-46-7 | |

| Record name | 3-ethyl-1-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethyl 1 Methyl 1h Pyrazol 5 Amine and Its Analogs

General Synthetic Strategies for 5-Aminopyrazoles

The construction of the 5-aminopyrazole scaffold is a cornerstone of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These approaches primarily involve the formation of the pyrazole (B372694) ring through cyclization reactions.

Cyclization Reactions of Hydrazine (B178648) Derivatives with Keto-Nitriles and Related Precursors

A highly versatile and widely employed method for synthesizing 5-aminopyrazoles is the condensation reaction between β-ketonitriles and hydrazine derivatives. beilstein-journals.orgnih.gov This reaction proceeds through a proposed mechanism involving the initial nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. beilstein-journals.orgnih.gov Subsequent intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leads to the formation of the 5-aminopyrazole ring. beilstein-journals.orgnih.gov While the hydrazone intermediate is rarely isolated, its formation has been reported in specific instances. nih.gov

The reaction is adaptable to a wide range of substrates, including various heteroarylhydrazines and α-cyanoacetophenones, allowing for the synthesis of a diverse library of 5-amino-1-heteroarylpyrazoles. nih.gov For instance, the reaction of trifluoroacetylbenzyl cyanide with heteroarylhydrazines has been successfully used to synthesize biologically active 5-amino-1-heteroaryl-3-trifluoromethylpyrazoles. nih.gov

Furthermore, variations of this strategy have been developed. For example, solid-phase synthesis techniques have been utilized, where a β-ketonitrile derivative is supported on a resin and reacted with hydrazines to produce resin-bound 5-aminopyrazoles, which are then cleaved to yield the final product. beilstein-journals.orgnih.gov Another approach involves the use of α,β-unsaturated nitriles as precursors, which react with hydrazines to form the pyrazole ring. chim.it

The reaction of isoxazoles with hydrazine can also lead to the formation of 5-aminopyrazoles through a ring-opening and subsequent ring-closing sequence. chim.itencyclopedia.pub This method leverages isoxazoles as synthetic equivalents of β-ketonitriles. encyclopedia.pub

| Precursor Type | Reactant | Key Transformation | Reference(s) |

| β-Ketonitrile | Hydrazine | Condensation and cyclization | beilstein-journals.orgnih.gov |

| α,β-Unsaturated Nitrile | Hydrazine | Addition and cyclization | chim.it |

| Isoxazole | Hydrazine | Ring-opening and recyclization | chim.itencyclopedia.pub |

Condensation and Reductive Amination Approaches

Condensation reactions are fundamental to many synthetic pathways for pyrazole derivatives. For instance, the reaction of 5-aminopyrazoles with various bielectrophilic species can lead to the formation of fused pyrazoloazines. nih.gov One-pot multicomponent reactions, often involving the condensation of an aldehyde, malononitrile (B47326), and a hydrazine derivative, have emerged as an efficient method for synthesizing 5-aminopyrazole-4-carbonitriles. researchgate.net

Reductive amination is another valuable tool in the synthesis and functionalization of pyrazole-containing compounds. This reaction involves the formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced to form a new amine. harvard.edu While direct reductive amination of electron-poor heterocyclic amines like aminopyrazoles can be challenging with common reducing agents, specialized protocols have been developed. acs.org For example, the use of triethylsilane (Et3SiH) in combination with trifluoroacetic acid (TFA) has proven effective for the reductive amination of ethyl 3-amino-1H-pyrazole-4-carboxylate with aldehydes. acs.org This method has been successfully applied in the synthesis of complex molecules. acs.org

A one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, which involves a solvent-free condensation to form an N-(5-pyrazolyl)imine intermediate, followed by reduction with sodium borohydride (B1222165). mdpi.com This approach highlights the utility of reductive amination in generating substituted aminopyrazoles without the need to isolate the imine intermediate. mdpi.comresearchgate.net The direct reductive amination of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde with various amines has also been studied, with sodium triacetoxyborohydride (B8407120) being an effective reducing agent. ineosopen.orgineosopen.org

Targeted Synthesis of 3-Ethyl-1-methyl-1H-pyrazol-5-amine

The specific synthesis of this compound involves tailored strategies that build upon the general principles of pyrazole formation, with a focus on introducing the ethyl and methyl groups at the desired positions.

Reported Protocols and Modifications

A common route to N-substituted 3-alkyl-5-aminopyrazoles involves the reaction of a β-ketonitrile with a monosubstituted hydrazine. chim.it For the synthesis of this compound, this would entail the reaction of 3-oxopentanenitrile (B1588766) with methylhydrazine. The regioselectivity of this reaction, determining whether the methyl group attaches to the N1 or N2 position of the pyrazole ring, can be influenced by reaction conditions. chim.it

A reported synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine involves the reaction of ethyl acetoacetate (B1235776) with ethyl piperazine-1-carboxylate, followed by treatment with phenylhydrazine (B124118). google.com A similar strategy could be adapted for the synthesis of this compound by using an appropriate ethyl ketoester and methylhydrazine.

Methylation and Alkylation Strategies on Pyrazole Ring Systems

The N-methylation of pyrazoles is a critical step in the synthesis of many derivatives, including this compound. However, achieving regioselective methylation at the desired nitrogen atom can be challenging due to the similar reactivity of the two adjacent nitrogen atoms. acs.org

Traditional methylation methods often lead to a mixture of N1 and N2 isomers. thieme-connect.com To address this, several strategies for regioselective N-methylation have been developed. One approach involves the use of sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgnih.gov These reagents can significantly improve the selectivity of N-alkylation, and the resulting organosilane intermediate can be readily converted to the N-methyl pyrazole. acs.orgthieme-connect.com This method has been shown to achieve high regioselectivity (from 92:8 to >99:1 N1/N2 ratio) for a range of pyrazole substrates. acs.org

The choice of solvent can also dramatically influence the regioselectivity of pyrazole formation. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to increase the regioselectivity in the reaction between monosubstituted hydrazines and non-symmetrical 1,3-diketones. conicet.gov.ar Another approach to achieve N-methylation involves the initial synthesis of the N-unsubstituted pyrazole followed by methylation using reagents like methyl iodide or dimethyl sulfate (B86663) under basic conditions. conicet.gov.ar A patent describes an N-alkylation method for pyrazole using a gas-phase reaction over a solid catalyst, achieving high conversion and yield of N-methylpyrazole. google.comgoogle.com

| Methylation Strategy | Reagent(s) | Key Advantage | Reference(s) |

| Masked Methylating Reagents | α-Halomethylsilanes | High regioselectivity | acs.orgthieme-connect.comnih.gov |

| Solvent Effects | Fluorinated alcohols (TFE, HFIP) | Improved regioselectivity | conicet.gov.ar |

| Post-cyclization Methylation | Methyl iodide or dimethyl sulfate | Direct methylation of pyrazole core | conicet.gov.ar |

| Gas-Phase Catalysis | Solid catalyst | High conversion and yield | google.comgoogle.com |

Green Chemistry Principles in Aminopyrazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of pyrazole derivatives. nih.govbenthamdirect.com These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. nih.gov

Key green chemistry strategies applied to aminopyrazole synthesis include:

Use of Green Solvents: Water is an ideal green solvent, and several methods have been developed for pyrazole synthesis in aqueous media. researchgate.netnih.gov For example, the condensation of hydrazines with 1,3-diketones can be efficiently catalyzed by Amberlyst-70, a recyclable solid acid catalyst, in water at room temperature. researchgate.net

Catalyst-Free and Recyclable Catalysts: The development of catalyst-free reactions or the use of recyclable catalysts is a major focus of green chemistry. mdpi.com Some pyrazole syntheses can be carried out under catalyst-free conditions, while others utilize recyclable catalysts like Fe3O4 nanoparticles, which can be easily recovered using a magnet. mdpi.comrsc.org

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine multiple reaction steps into a single operation, reducing solvent usage, time, and waste. rsc.org The one-pot synthesis of 5-aminopyrazole-4-carbonitriles from aldehydes, malononitrile, and phenylhydrazine is a prime example of a green MCR. researchgate.netrsc.org

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are being increasingly used as energy-efficient alternatives to conventional heating. nih.govbme.hu These methods can often lead to shorter reaction times and higher yields. bme.hu

The application of these principles not only reduces the environmental impact of aminopyrazole synthesis but also often leads to more efficient and cost-effective processes. nih.govrsc.org

Reactivity and Chemical Transformations of 3 Ethyl 1 Methyl 1h Pyrazol 5 Amine

Functionalization of the Amine Moiety

The primary amine group at the C5 position of the pyrazole (B372694) ring is a key site for nucleophilic reactions, enabling the straightforward introduction of various substituents.

The reaction of 5-aminopyrazoles with sulfonyl chlorides is a well-established method for the synthesis of pyrazole-sulfonamide hybrids. mdpi.com This transformation, known as sulfonamidation, typically occurs in the presence of a base, such as triethylamine, in a suitable solvent like acetonitrile. mdpi.com The amine group of the pyrazole acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, which results in the formation of a stable sulfonamide linkage. researchgate.net In a related example, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine reacts with two equivalents of 4-methylbenzenesulfonyl chloride to yield the corresponding N,N-ditosylbenzenesulfonamide. mdpi.com The reaction proceeds efficiently at room temperature, and the product can be purified using standard techniques like column chromatography. mdpi.com

Table 1: Example of Sulfonamidation of a 5-Aminopyrazole Derivative

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Ref |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Triethylamine | Acetonitrile | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% | mdpi.comresearchgate.net |

Reductive amination is a highly effective method for forming C-N bonds and is widely used in medicinal chemistry. mdpi.com This process involves two key steps: the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by the reduction of this imine to the corresponding secondary or tertiary amine. mdpi.com

For 5-aminopyrazole derivatives, this reaction provides a direct route to N-alkylated or N-benzylated products. Research has demonstrated an efficient one-pot, two-step synthesis starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. mdpi.comresearchgate.net The initial condensation reaction occurs without a solvent to form the N-(5-pyrazolyl)imine intermediate. mdpi.com This intermediate is then reduced in situ using a reducing agent like sodium borohydride (B1222165) in methanol (B129727) to afford the final N-benzyl-substituted pyrazolamine in good yield. mdpi.comresearchgate.net This method is noted for its operational simplicity and the fact that the imine intermediate does not require isolation. mdpi.com

Table 2: Example of Reductive Amination of a 5-Aminopyrazole Derivative

| Pyrazole Reactant | Aldehyde Reactant | Reaction Sequence | Product | Ref |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | 1. Solvent-free condensation2. Reduction with Sodium Borohydride in Methanol | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | mdpi.comresearchgate.net |

The amine group of 3-ethyl-1-methyl-1H-pyrazol-5-amine can readily undergo acylation when treated with acylating agents like pyrazole carbonyl chlorides. In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a new amide bond and the elimination of hydrogen chloride. This reaction is a fundamental method for creating complex molecules that incorporate two distinct pyrazole moieties linked by an amide bridge.

The synthesis of pyrazole acyl thiourea (B124793) derivatives illustrates a similar principle, where 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates are reacted with various amines. researchgate.net The reactivity of the pyrazole carbonyl chloride as a potent acylating agent is central to this process. researchgate.net

Table 3: Representative Amidation Reaction

| Amine Reactant | Acylating Agent | Product Type | Linkage Formed | Ref |

| This compound | Pyrazole-X-carbonyl chloride | Bis(pyrazole) amide | Pyrazole-NH-CO-Pyrazole | researchgate.net |

Reactions Involving the Pyrazole Ring System

The pyrazole ring itself is an aromatic heterocycle and can participate in various reactions, including substitutions and couplings, which allow for further diversification of the molecular structure.

The pyrazole ring in 5-aminopyrazoles is considered a π-excessive system, making it susceptible to electrophilic attack. du.edu.eg The presence of the strongly activating amino group at the C5 position directs incoming electrophiles preferentially to the C4 position of the pyrazole ring. researchgate.net This regioselectivity is a key feature of the reactivity of 5-aminopyrazoles and related 5-hydroxypyrazoles. researchgate.netmdpi.com

Electrophilic substitution reactions such as iodination can occur at this C4 position. For instance, the iodination of pyrazol-5-amines using molecular iodine can lead to the formation of 4-iodo-substituted pyrazoles. nih.govacs.org While nucleophilic substitution on the pyrazole ring is less common due to its electron-rich nature, it can occur on derivatives bearing leaving groups at specific positions. mdpi.com

Table 4: Regioselectivity in Electrophilic Substitution

| Substrate Type | Position of Electrophilic Attack | Activating Group | Example Reaction | Ref |

| 5-Aminopyrazole | C4 | -NH₂ | Iodination | researchgate.netnih.gov |

| 5-Hydroxypyrazole | C4 | -OH | Nitrosation, Coupling with diazonium salts | researchgate.net |

A significant transformation of pyrazol-5-amines is their oxidative dehydrogenative coupling to form highly functionalized heteroaromatic azo compounds. nih.govacs.orgnih.gov These reactions create a new nitrogen-nitrogen double bond, linking two pyrazole rings. Researchers have developed distinct catalytic systems to control the outcome of these couplings. nih.govacs.org

One method involves an iodine-mediated reaction where pyrazol-5-amines undergo simultaneous C-I bond formation at the C4 position and N-N bond formation. nih.govacs.org Using an oxidant like tert-butyl hydroperoxide (TBHP), this process yields iodo-substituted azopyrroles. nih.gov A second approach utilizes a copper(I) catalyst, such as copper(I) iodide (CuI), with a ligand like 1,10-phenanthroline, to directly couple pyrazol-5-amines into azopyrroles without iodination. nih.govacs.org These reactions proceed under mild conditions and demonstrate high efficiency in forming new bonds. nih.gov The resulting azo compounds have potential applications as dyes and functional materials. nih.govbohrium.com

Table 5: Oxidative Dehydrogenative Coupling of Pyrazol-5-amines

| Coupling Type | Catalyst/Reagent | Oxidant | Product Type | Ref |

| Iodination/Oxidation | Iodine (I₂) | TBHP | (E)-1,2-Bis(4-iodo-1H-pyrazol-5-yl)diazene derivatives | nih.govacs.org |

| Direct N-N Coupling | Copper(I) Iodide (CuI) / 1,10-Phenanthroline | TBHP | (E)-1,2-Bis(1H-pyrazol-5-yl)diazene derivatives | nih.govacs.org |

Cycloaddition and Annulation Reactions

The 5-aminopyrazole core is a valuable building block for synthesizing fused heterocyclic systems, which are prevalent in many biologically active molecules. mdpi.comnih.gov These syntheses are typically achieved through cycloaddition and annulation reactions where the aminopyrazole acts as a dinucleophile, reacting with various bielectrophilic partners to construct new rings. beilstein-journals.orgnih.govbeilstein-journals.org

A primary application of these reactions is the synthesis of pyrazolo[3,4-d]pyrimidines , which are purine (B94841) isosteres with significant therapeutic potential. beilstein-journals.orgacs.org One effective method involves a one-flask reaction of a 5-aminopyrazole with an N,N-substituted amide (like N,N-dimethylformamide, DMF) in the presence of a coupling agent such as phosphorus tribromide (PBr3). nih.govnih.gov The reaction proceeds through the in-situ formation of a Vilsmeier reagent, which reacts with the 5-aminopyrazole to form a formamidine (B1211174) intermediate. nih.gov Subsequent intramolecular cyclization, often promoted by an agent like hexamethyldisilazane (B44280) (HMDS), yields the pyrazolo[3,4-d]pyrimidine core. nih.govnih.gov This strategy is modular and allows for the synthesis of a diverse range of derivatives. nih.govresearchgate.net

Another significant class of fused heterocycles derived from 5-aminopyrazoles are pyrazolo[3,4-b]pyridines . beilstein-journals.orgscispace.com These can be synthesized via several routes, including multicomponent reactions. For example, a three-component reaction of a 5-aminopyrazole, an arylaldehyde, and a cyclic ketone under microwave irradiation in the presence of an acid promoter can afford pyrazolo[3,4-b]pyridine derivatives in good yields. beilstein-journals.org Tandem cyclization reactions using alkynyl aldehydes as synthons also provide an efficient pathway to this scaffold. mdpi.com

Furthermore, 5-aminopyrazoles are precursors to pyrazolo[1,5-a]pyrimidines , another class of compounds with notable pharmacological activities. mdpi.comacs.org The synthesis can be achieved by reacting the 5-aminopyrazole with reagents like 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones. beilstein-journals.org The regioselectivity of this cyclocondensation can be influenced by the substitution on the pyrazole's N1 position. beilstein-journals.org

The following table summarizes key annulation reactions involving the 5-aminopyrazole scaffold, which are applicable to this compound.

| Fused System | Reagents | Key Features |

| Pyrazolo[3,4-d]pyrimidines | N,N-substituted amides (e.g., DMF), PBr₃, HMDS | One-flask synthesis via a Vilsmeier intermediate. nih.govnih.gov |

| Pyrazolo[3,4-b]pyridines | Alkynyl aldehydes, Ag(CF₃CO₂), TfOH | Tandem cyclization via C≡C bond activation. mdpi.com |

| Arylaldehydes, cyclic ketones, acid promoter | Three-component reaction, often microwave-assisted. beilstein-journals.org | |

| Pyrazolo[1,5-a]pyrimidines | 1,3-Dicarbonyl compounds or their equivalents | Cyclocondensation reaction. beilstein-journals.orgmdpi.com |

| Imidazo[1,2-b]pyrazoles | α-Haloketones (e.g., chloroacetone) | Cyclization reaction. mdpi.comscirp.org |

Derivatization Strategies for Advanced Applications

The 5-aminopyrazole scaffold, including this compound, is considered a "privileged structure" in medicinal chemistry. bas.bg This means its framework can be readily modified to create ligands for various biological targets, making it a valuable starting point for drug discovery. bas.bg Derivatization strategies often focus on modifying the exocyclic 5-amino group or the C4 position to generate libraries of compounds for screening.

A major area of application for these derivatives is in the development of kinase inhibitors . bas.bg Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in diseases like cancer. bas.bg The 5-aminopyrazole framework serves as a robust scaffold for designing selective inhibitors for specific kinases. For instance, the 5-aminopyrazole-4-carboxamide scaffold is the basis for a class of "bumped-kinase inhibitors" (BKIs) that have shown efficacy against parasites like Cryptosporidium parvum. nih.gov These inhibitors are designed to fit into a modified ATP-binding pocket of the target kinase, conferring selectivity. nih.gov

Derivatization typically involves standard synthetic transformations:

Acylation/Amide Bond Formation: The 5-amino group can be readily acylated to form amides. This is a common strategy, as seen in the development of the aforementioned BKIs, where the pyrazole is linked to other fragments via an amide bond. scirp.orgnih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, introducing a key functional group for interacting with biological targets. beilstein-journals.org

C-H Functionalization: The C4 position can be functionalized through various methods, including formylation via the Vilsmeier-Haack reaction or through coupling reactions to introduce new substituents. nih.gov

Diazotization: The 5-amino group can be converted to a diazonium salt, which can then be used in coupling reactions or to generate other fused heterocyclic systems like pyrazolo[5,1-d] beilstein-journals.orgmdpi.comnih.govCurrent time information in Bangalore, IN.tetrazines. beilstein-journals.org

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the optimization of properties like potency, selectivity, and pharmacokinetic profiles for advanced applications in agrochemicals and pharmaceuticals. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Ethyl 1 Methyl 1h Pyrazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 3-ethyl-1-methyl-1H-pyrazol-5-amine is expected to reveal five distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The analysis of chemical shifts (δ), integration values, and splitting patterns (multiplicity) allows for the assignment of each signal to a specific proton group.

The ethyl group at the C3 position gives rise to two signals: a quartet for the methylene (B1212753) (-CH2-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons, due to coupling with the methylene protons. The methyl group attached to the pyrazole (B372694) nitrogen (N1) is expected to appear as a sharp singlet. The lone proton on the pyrazole ring (H4) would also produce a singlet. The protons of the primary amine group (-NH2) at the C5 position may appear as a broad singlet, and its chemical shift can be variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -CH2-CH3 (ethyl) | ~1.20 | Triplet (t) | 3H | ~7.5 |

| -CH2-CH3 (ethyl) | ~2.55 | Quartet (q) | 2H | ~7.5 |

| N-CH3 | ~3.50 | Singlet (s) | 3H | N/A |

| H4 (pyrazole ring) | ~5.40 | Singlet (s) | 1H | N/A |

| -NH2 | Variable (broad) | Singlet (s, broad) | 2H | N/A |

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. For this compound, six distinct signals are anticipated, corresponding to the six carbon atoms. The chemical shifts of these signals are indicative of their electronic environment (e.g., hybridization, proximity to electronegative atoms).

The carbons of the ethyl group (C3' and C3'') are expected in the aliphatic region. The N-methyl carbon will appear at a characteristic shift for methyl groups attached to nitrogen. The three carbons of the pyrazole ring (C3, C4, and C5) will resonate in the region typical for aromatic and heteroaromatic systems. Notably, C5, being attached to the amino group, and C3, attached to the ethyl group, will have distinct chemical shifts from the protonated C4 carbon. The high electron density at C4, typical for 5-aminopyrazoles, results in a relatively upfield chemical shift for this carbon atom. mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH2-CH3 (ethyl) | ~14.0 |

| -CH2-CH3 (ethyl) | ~22.0 |

| N-CH3 | ~34.5 |

| C4 (pyrazole ring) | ~85.0 |

| C5 (pyrazole ring) | ~154.0 |

| C3 (pyrazole ring) | ~159.0 |

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the methylene (-CH2-) and methyl (-CH3) protons of the ethyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. Expected correlations would include:

The H4 ring proton with the C4 ring carbon.

The N-CH3 protons with the N-CH3 carbon.

The ethyl -CH2- protons with the ethyl -CH2- carbon.

The ethyl -CH3 protons with the ethyl -CH3- carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for mapping out the carbon skeleton. Key expected HMBC correlations for confirming the substituent positions would be:

From the N-CH3 protons to the C5 carbon of the pyrazole ring.

From the ethyl -CH2- protons to the C3 and C4 carbons of the pyrazole ring.

From the H4 ring proton to the C3 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum could show correlations between the N-methyl protons and the H4 ring proton, indicating their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through fragmentation analysis.

HRMS is used to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental formula. The molecular formula for this compound is C6H11N3. nih.gov HRMS analysis would confirm this composition by matching the experimentally measured mass of the molecular ion to the calculated theoretical mass.

Table 3: HRMS Data for this compound

| Ion Species | Calculated Exact Mass (m/z) | Hypothetical Observed Mass (m/z) |

|---|---|---|

| [M+H]⁺ | 126.10257 | 126.1026 |

Calculated mass based on the molecular formula C6H11N3. nih.govuni.lu

In EIMS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure.

For this compound, the molecular ion peak (M•+) would be observed at an m/z of 125, corresponding to the nominal molecular weight. A prominent fragmentation pathway would involve the cleavage of the C-C bond beta to the pyrazole ring (a benzylic-like cleavage), leading to the loss of a methyl radical (•CH3) from the ethyl group. This would generate a highly stable cation at m/z 110, which could be the base peak in the spectrum. Further fragmentation of the pyrazole ring itself would also be expected.

Table 4: Predicted EIMS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 125 | [M]⁺ | [C6H11N3]⁺ |

| 110 | [M - CH3]⁺ | [C5H8N3]⁺ |

| 96 | [M - C2H5]⁺ | [C4H6N3]⁺ |

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a important technique for identifying the functional groups and elucidating the molecular structure of compounds. In the case of this compound and its derivatives, the FT-IR spectrum is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent bonds.

The N-H stretching vibrations of the primary amine group are typically observed in the region of 3500-3300 cm⁻¹. These bands can be influenced by hydrogen bonding, which may cause broadening and a shift to lower wavenumbers. The C-H stretching vibrations of the ethyl and methyl groups, as well as the aromatic C-H of the pyrazole ring, are expected in the 3100-2800 cm⁻¹ range.

The pyrazole ring itself exhibits characteristic vibrations. The C=N and C=C stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. The C-N stretching vibrations are also found in the fingerprint region, often coupled with other vibrational modes. The in-plane and out-of-plane bending vibrations of the N-H and C-H bonds contribute to the more complex pattern of bands observed at lower frequencies.

A study on indole (B1671886)–pyrazole hybrids identified N-H stretching vibrations of the indole moiety at approximately 3400 cm⁻¹, C-H bonds of aromatic rings near 1600 cm⁻¹, and C-H bonds of aliphatic chains between 2800 and 3000 cm⁻¹ mdpi.com. Another investigation on pyrazole ligands noted a strong C-N stretching vibration of the pyrazole ring around 1290 cm⁻¹ researchgate.net. Research on 3(5)-aminopyrazoles provides a detailed assignment of the vibrational modes, which serves as a valuable reference for substituted aminopyrazoles mdpi.com.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretching (Amine) | 3500 - 3300 | Medium to Strong |

| C-H Stretching (Aromatic) | 3100 - 3000 | Medium to Weak |

| C-H Stretching (Aliphatic) | 3000 - 2800 | Medium |

| C=N Stretching (Pyrazole Ring) | 1600 - 1500 | Medium to Strong |

| C=C Stretching (Pyrazole Ring) | 1500 - 1400 | Medium to Strong |

| N-H Bending (Amine) | 1650 - 1580 | Medium |

| C-N Stretching | 1350 - 1250 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

Aminopyrazole derivatives frequently crystallize in common crystal systems such as monoclinic or triclinic spast.org. The crystal packing is often dominated by intermolecular hydrogen bonds involving the amine group, which can act as a hydrogen bond donor, and the nitrogen atoms of the pyrazole ring, which can act as acceptors. These interactions lead to the formation of extended supramolecular architectures, such as chains or sheets.

For instance, the crystal structure of a 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid derivative revealed a monoclinic crystal system with molecules forming inversion dimers through O—H···O hydrogen bonds researchgate.net. In another example, a study of various pyrazolone (B3327878) derivatives showed crystallization in monoclinic, triclinic, and orthorhombic systems, with the pyrazole ring being planar in all cases and the molecules linked by N-H···O hydrogen bonds spast.org. The planarity of the pyrazole ring is a common feature in these structures.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | N-H···O hydrogen bonds |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | N-H···O hydrogen bonds |

| (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P2₁2₁2₁ | N-H···O hydrogen bonds |

| 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | Monoclinic | P2₁/c | O—H···O hydrogen bonds |

Computational and Theoretical Studies on 3 Ethyl 1 Methyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations (e.g., DFT Studies for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for exploring the electronic structure and predicting the reactivity of pyrazole (B372694) derivatives. eurasianjournals.comnih.gov These methods provide detailed information about molecular orbitals, charge distribution, and other electronic properties. nih.gov

DFT studies typically involve optimizing the molecular geometry and then calculating various electronic descriptors. nih.gov The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p), TZVP) is crucial for obtaining accurate results that correlate well with experimental data. malayajournal.orgnih.gov

Key electronic properties calculated via DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. malayajournal.orgiiste.org The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. iiste.org From these orbital energies, several global reactivity descriptors can be derived, as shown in the table below.

Table 2: Key Electronic Properties and Reactivity Descriptors from DFT Calculations

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; associated with electron-donating ability. malayajournal.org |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; associated with electron-accepting ability. malayajournal.org |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Reflects chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. iiste.org |

| Ionization Potential (IP) | -E_HOMO | The energy required to remove an electron. researchgate.net |

| Electron Affinity (EA) | -E_LUMO | The energy released when an electron is added. researchgate.net |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | A measure of the power of an atom or group to attract electrons. researchgate.netmalayajournal.org |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. researchgate.netmalayajournal.org |

| Chemical Softness (σ) | 1 / η | The reciprocal of hardness; indicates higher reactivity. researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. researchgate.net |

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to investigate charge distribution and donor-acceptor interactions within the molecule. nih.gov These computational approaches provide a fundamental understanding of the molecule's stability and potential reaction sites. nih.govacs.org

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, which serves as a valuable tool for structure elucidation and confirmation. DFT calculations can accurately predict vibrational frequencies (IR) and, notably, nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

The prediction of ¹H- and ¹³C-NMR chemical shifts for pyrazole derivatives has been successfully demonstrated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govresearchgate.net A study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine compared the accuracy of 13 different DFT functionals and two basis sets (TZVP and 6-311+G(d,p)) against experimental NMR data. nih.govresearchgate.net

The results showed that the accuracy of the predicted ¹H-NMR shifts was more dependent on the optimized molecular geometry used for the calculation than the ¹³C-NMR shifts were. nih.govresearchgate.net The study identified the B97D and TPSSTPSS functionals as providing the most accurate predictions, while the M06-2X functional was the least accurate for this specific application. researchgate.net Furthermore, the TZVP basis set generally yielded more accurate results than the 6-311+G(2d,p) basis set. nih.gov

Table 3: Statistical Comparison of Predicted vs. Experimental NMR Chemical Shifts for a Substituted 5-Aminopyrazole

| Descriptor | Definition | Finding |

|---|---|---|

| Root Mean Square Error (RMSE) | A measure of the differences between predicted and observed values. | Used to quantify the accuracy of different DFT functionals. nih.govresearchgate.net |

| Maximum Absolute Error (MAE) | The largest error between predicted and observed values for any single nucleus. | Helps identify outliers and the worst-case prediction error. nih.govresearchgate.net |

| Functional Performance | Ranking of DFT functionals based on accuracy. | B97D and TPSSTPSS functionals were found to be the most accurate for predicting NMR shifts in the studied pyrazole. researchgate.net |

| Basis Set Performance | Ranking of basis sets based on accuracy. | The TZVP basis set provided more accurate results than the 6-311+G(2d,p) set. nih.gov |

These findings highlight the capability of modern computational chemistry to serve as a predictive tool, aiding in the structural analysis of complex molecules like 3-ethyl-1-methyl-1H-pyrazol-5-amine.

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational modeling is a powerful asset for elucidating complex reaction mechanisms. researchgate.netacs.org By mapping the potential energy surface of a reaction, theoretical calculations can identify transition states, intermediates, and the most energetically favorable reaction pathways. acs.org

For example, the mechanism of the photochemical isomerization of 1,3,5-trimethylpyrazole (B15565) to an imidazole (B134444) was investigated using high-level computational methods (CASSCF and MP2-CAS). acs.org The study examined three potential pathways: a ring-contraction-ring-expansion path, an internal-cyclization-isomerization path, and a conical-intersection path. The computational results suggested that the conical-intersection mechanism was the most plausible explanation for the observed photoproduct. acs.org This type of study showcases how modeling can differentiate between competing mechanisms that are difficult to distinguish through experiments alone.

These computational investigations provide a step-by-step view of the chemical transformation, including the energies of reactants, transition states, and products. This allows for a kinetic and thermodynamic assessment of the reaction, predicting which pathways are favored. acs.org While a specific reaction mechanism study for this compound is not available, the principles derived from studies on related pyrazoles are directly applicable. Such models can be used to understand its synthesis, potential degradation pathways, or its role as a reactant in forming more complex heterocyclic systems. mdpi.com

Table 4: Example of a Computationally Studied Reaction Pathway (Photochemical Isomerization of a Pyrazole)

| Step | Description | Computational Insight |

|---|---|---|

| 1. Reactant | Ground state of the pyrazole derivative. | Geometry and energy are optimized as the starting point. acs.org |

| 2. Franck-Condon Region | Initial excitation to a higher electronic state. | Simulates the absorption of light. |

| 3. Conical Intersection | A point where potential energy surfaces cross, facilitating a radiationless transition. | Identified as the key feature of the preferred reaction mechanism. acs.org |

| 4. Photoproduct | Ground state of the resulting imidazole. | The final, more stable isomer's geometry and energy are calculated. acs.org |

Advanced Research Applications of 3 Ethyl 1 Methyl 1h Pyrazol 5 Amine and Its Derivatives

Coordination Chemistry and Ligand Design

The pyrazole (B372694) moiety, combined with an amino group, provides multiple coordination sites, making 3-ethyl-1-methyl-1H-pyrazol-5-amine and its derivatives excellent candidates for ligand design in coordination chemistry. These ligands can bind to metal ions through the pyridine-like nitrogen atom of the pyrazole ring and the nitrogen atom of the exocyclic amino group, acting as bidentate or bridging ligands to create stable metal complexes.

Metal Complex Formation

The ability of aminopyrazole derivatives to form stable complexes with a variety of transition metals is well-documented. The specific geometry and electronic properties of the resulting complexes are influenced by the substituents on the pyrazole ring and the nature of the metal ion. For instance, derivatives of 5-aminopyrazole have been shown to form complexes with zinc, silver, and other transition metals. researchgate.netbohrium.com

A notable example involves the reaction of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine with zinc chloride (ZnCl₂), which results in a complex with a distorted tetrahedral arrangement. researchgate.net In this structure, the zinc atom is coordinated by the nitrogen atoms of the pyridine (B92270) and pyrazole rings, as well as two chloride ions. Similarly, pyrazolylethyl-amine derivatives react with zinc(II) acetate (B1210297) to form bidentate complexes. ug.edu.gh The synthesis of the first silver(I) complexes with a closely related ligand, ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate, further underscores the versatility of this scaffold in coordination chemistry. bohrium.com

Table 1: Examples of Metal Complexes with Aminopyrazole Derivatives

| Ligand Derivative | Metal Ion | Resulting Complex Type | Application Area |

| 3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | Zn(II) | Distorted tetrahedral complex | Materials Science (Fluorescence) researchgate.net |

| 2-(Pyrazol-1-yl)ethyl-amine derivatives | Zn(II) | Bidentate carboxylate complexes | Catalysis ug.edu.gh |

| Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate | Ag(I) | Silver(I) complexes | Coordination Chemistry bohrium.com |

| Various pyrazole-based ligands | Cu(II) | In situ formed complexes | Catalysis mdpi.com |

Role in Catalytic Processes

The metal complexes derived from this compound and its analogues have shown significant promise in catalysis. The specific arrangement of the ligand around the metal center can create a unique environment that facilitates chemical transformations.

Zinc complexes featuring (pyrazolylethyl-amine) ligands have been successfully employed as catalysts for the copolymerization of carbon dioxide (CO₂) and cyclohexene (B86901) oxide (CHO). ug.edu.gh These catalysts are active under solvent-free conditions and in the absence of a co-catalyst, producing poly(cyclohexene carbonate) with high selectivity. The catalytic activity is influenced by reaction parameters such as CO₂ pressure and temperature. ug.edu.gh

In another application, in situ prepared copper(II) complexes with various pyrazole-based ligands have demonstrated catalytic activity in the oxidation of catechol to o-quinone. mdpi.com The efficiency of these catalysts was found to be dependent on the specific ligand structure, the counter-ion of the copper salt, and the solvent used, highlighting the tunability of these catalytic systems. mdpi.com

Application in Materials Science

The structural features that make this compound derivatives useful in coordination chemistry also lend themselves to applications in materials science, particularly in the development of polymers and supramolecular structures. mdpi.com

Polymer Chemistry

While direct incorporation of this compound as a monomer into a polymer backbone is not widely documented, its derivatives play a crucial role as precursors and catalysts in polymerization reactions. As mentioned previously, zinc complexes of pyrazolylethyl-amine derivatives catalyze the formation of polycarbonates from CO₂ and epoxides. ug.edu.gh This represents a significant application in creating polymers from renewable and waste feedstocks. Furthermore, the general class of 5-aminopyrazoles are recognized as important building blocks in polymer chemistry, suggesting potential for future developments in this area. mdpi.com

Supramolecular Architectures

The presence of hydrogen bond donors (the amine group) and acceptors (the pyrazole nitrogen atoms) allows this compound derivatives to self-assemble into ordered, high-level structures. These supramolecular assemblies are held together by non-covalent interactions, primarily hydrogen bonds.

Research on close analogues, such as substituted 4-(5-aminopyrazol-1-yl)benzoates, has provided deep insight into this behavior. iucr.org Depending on the substituents, these molecules can form a variety of supramolecular structures:

One-dimensional chains: Molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate are linked by N-H···O hydrogen bonds to form chains. iucr.org

Two-dimensional sheets: Methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate assembles into 2D sheets through a combination of N-H···N and N-H···O hydrogen bonds. iucr.org

Three-dimensional frameworks: The inclusion of a water molecule in the crystal structure of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid leads to a complex 3D network held together by five distinct types of hydrogen bonds (O-H···N, O-H···O, and N-H···O). iucr.org

These studies demonstrate the capacity of the aminopyrazole scaffold to direct the formation of intricate and predictable supramolecular architectures, a key principle in crystal engineering and the design of functional materials. iucr.orgmdpi.com

Table 2: Supramolecular Assemblies of Aminopyrazole Derivatives

| Compound Derivative | Key Intermolecular Interactions | Resulting Architecture |

| Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate | N-H···O hydrogen bonds | 1D chains of fused rings iucr.org |

| Methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate | N-H···N and N-H···O hydrogen bonds | 2D sheets of alternating rings iucr.org |

| 4-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid monohydrate | O-H···N, O-H···O, N-H···O, N-H···N hydrogen bonds | 3D framework structure iucr.org |

Role as Key Intermediates in Fine Chemical Synthesis

Perhaps one of the most significant applications of this compound and its analogues is their role as versatile intermediates in the synthesis of more complex molecules, particularly fused heterocyclic systems. The reactive amine group and the pyrazole ring can participate in a variety of cyclization and condensation reactions.

5-Aminopyrazoles are well-established precursors for a range of valuable compounds. For example, they are used to construct pyrazolo[1,5-a] researchgate.netmdpi.comiucr.orgbenzotriazepines, which have applications as drugs and agrochemicals. iucr.org They also serve as starting materials in domino reactions with arylglyoxals to selectively produce complex fused systems like dipyrazolo-fused 1,3-diazocanes and pyrrolo[2,3-c]pyrazoles. acs.org

A one-pot, two-step reductive amination starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine demonstrates a clean and efficient method to produce more complex N-heterocyclic amines, which are themselves valuable in medicinal chemistry. mdpi.comresearchgate.net This highlights the utility of the aminopyrazole core as a foundational element for building molecular diversity.

Agrochemical Intermediates

Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, known for their potent herbicidal and fungicidal activities. mdpi.comresearchgate.net The compound this compound acts as a crucial intermediate in the synthesis of more complex molecules designed to protect crops.

Researchers have synthesized various pyrazolecarboxamides that exhibit significant fungicidal properties. For instance, a series of pyrazolecarboxamides containing an α-aminoacetanilide moiety were synthesized and tested against several harmful fungi. scispace.com The synthesis process involved the condensation of N-(4-chloro-3-ethyl-1-methyl-5-pyrazole carboxyl) glycine (B1666218) with substituted anilines. scispace.com This highlights how the core structure, closely related to this compound, can be modified to create potent fungicides for controlling diseases in crops like rice and peaches. scispace.com Specifically, derivatives with an electron-donating group on the phenyl or benzyl (B1604629) group showed excellent inhibitory activities against fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum. scispace.com

In the realm of herbicides, pyrazole-based compounds have been developed to combat weeds. mdpi.com For example, derivatives of quinclorac (B55369) containing a 3-methyl-1H-pyrazol-5-yl moiety have been synthesized and shown to have significant herbicidal effects against barnyard grass in rice fields. frontiersin.orgresearchgate.net The research demonstrated that modifying the pyrazole structure allows for the creation of herbicides with potency comparable to or exceeding that of commercial standards. frontiersin.orgresearchgate.net

The versatility of the aminopyrazole structure is key to its utility. The amine group provides a reactive site for building more complex structures, leading to the discovery of new active ingredients in agrochemicals. researchgate.net

Table 1: Examples of Agrochemical Applications of Pyrazole Derivatives

| Derivative Class | Application | Target Organism | Research Finding |

| Pyrazolecarboxamides | Fungicide | Rhizoctonia solani, Sclerotinia sclerotiorum | Derivatives showed excellent inhibitory activities against several crop-damaging fungi. scispace.com |

| Quinclorac Derivatives | Herbicide | Barnyard grass (Echinochloa crus-galli) | A synthesized derivative showed herbicidal activity equal to the commercial standard quinclorac at a lower dosage. frontiersin.orgresearchgate.net |

| Pyrazole-4-carboxamides | Fungicide | Sclerotinia sclerotiorum, Valsa mali | A novel derivative exhibited excellent in vitro activity against Sclerotinia sclerotiorum, comparable to commercial fungicides. nwsuaf.edu.cn |

Pharmaceutical Precursors

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. pharmaguideline.commdpi.com 5-Aminopyrazoles, including this compound, are valuable precursors for the synthesis of fused heterocyclic systems and other complex molecules with potential pharmacological activities. beilstein-journals.org

The reactivity of the amino group on the pyrazole ring allows for its incorporation into larger, more complex molecular architectures. beilstein-journals.org This has been exploited in the synthesis of various compounds with potential therapeutic applications, including anticancer and anti-HIV agents. rsc.orgnih.gov For example, novel pyrazole derivatives have been synthesized from 3-benzoylbenzofurans and evaluated for their ability to inhibit HIV-1. nih.gov One of the potent inhibitors identified was a pyrazole derivative, highlighting the scaffold's importance in developing new antiretroviral agents. nih.gov

Furthermore, pyrazole derivatives have been investigated for their anticancer properties. acs.orgmdpi.com In one study, a series of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives were synthesized and showed inhibitory activity on the growth of tumor cells. mdpi.com The synthetic pathway demonstrates how aminopyrazole precursors can be transformed into compounds with significant biological effects. mdpi.com The versatility of the pyrazole ring system allows for the generation of large libraries of compounds for drug discovery efforts. whiterose.ac.uk

Table 2: Pharmaceutical Applications of Pyrazole-Based Compounds

| Compound/Derivative Type | Therapeutic Area | Key Finding |

| Pyrazole Derivatives from 3-benzoylbenzofurans | Anti-HIV | A synthesized pyrazole derivative was identified as a potent inhibitor of HIV-1 pseudoviruses. nih.gov |

| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenols | Anticancer | Derivatives demonstrated inhibitory activity against tumor cell growth. mdpi.com |

| Fused Pyrazoloazines | General Medicinal Chemistry | 5-Aminopyrazoles are extensively used as synthons to construct a variety of fused heterocyclic systems with potential medicinal interest. beilstein-journals.org |

Development of Novel Derivatization Reagents

The chemical reactivity of this compound and its analogs makes them suitable for the development of novel derivatization reagents. These reagents are used in chemical synthesis and analysis to modify other molecules, often to enhance their properties for a specific application, such as improving analytical detection or creating diverse chemical libraries.

The amine group at the 5-position of the pyrazole ring is a key functional handle for derivatization. mdpi.com For instance, N-heterocyclic amines like 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, a close structural analog, can undergo condensation reactions with aldehydes to form N-(5-pyrazolyl)imine derivatives. mdpi.com These imines can then be further transformed, for example, through reduction, to yield secondary amines. mdpi.com This two-step, one-pot synthesis provides an efficient route to new, functionalized pyrazole compounds.

This capacity for derivatization is particularly valuable in drug discovery and materials science. By systematically reacting the aminopyrazole core with a variety of other chemical building blocks, researchers can rapidly generate large libraries of diverse compounds. whiterose.ac.uk This high-throughput approach, sometimes automated, accelerates the search for new molecules with desired biological or physical properties. whiterose.ac.uk The development of pyrazole-based reagents that allow for the construction of complex fused tricyclic compounds demonstrates the power of this strategy in creating novel molecular architectures for pharmaceutical research. whiterose.ac.uk

Chemosensing Applications

In recent years, pyrazole derivatives have gained significant attention as scaffolds for the design of chemosensors. nih.govresearchgate.net These sensors are molecules designed to detect specific ions or molecules in a sample by producing a measurable signal, such as a change in color (colorimetric) or fluorescence. rsc.org The synthetic versatility and notable photophysical properties of pyrazoles make them excellent candidates for this purpose. nih.gov

Pyrazole-based chemosensors have been developed for the detection of a wide range of metal ions, which is important for environmental monitoring and biological imaging. researchgate.netnih.gov The pyrazole ring, with its nitrogen atoms, can act as a chelating ligand, binding to metal ions. nih.gov This binding event can alter the electronic properties of the molecule, leading to a change in its absorption or fluorescence spectrum.

For example, fluorescent chemosensors based on pyrazole derivatives have been reported for the selective detection of ions like Al³⁺. nih.gov Upon binding with the aluminum ion, a significant increase in fluorescence intensity can be observed, allowing for sensitive detection. nih.gov The limit of detection for some of these pyrazole-based probes can be in the nanomolar range, demonstrating their high sensitivity. nih.gov Similarly, pyrazoline-based sensors have shown effectiveness in detecting Zn²⁺ ions. nih.govnih.gov The design of these sensors often involves combining the pyrazole core with other aromatic or heteroaromatic groups to create a specific binding site for the target ion. nih.gov The ability to fine-tune the structure of the pyrazole derivative allows for the development of sensors with high selectivity for specific analytes. nih.govresearchgate.net

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Substituted Aminopyrazoles

The development of efficient and versatile synthetic routes to substituted aminopyrazoles is paramount for expanding their chemical diversity and utility. While classical methods involving the condensation of β-ketonitriles with hydrazines are well-established, future research will likely focus on more sophisticated and sustainable approaches. nih.govbeilstein-journals.org

One promising avenue is the continued development of domino reactions . These multicomponent reactions allow for the construction of complex molecular architectures in a single step, often with high atom economy. For instance, new domino reactions involving arylglyoxals and pyrazol-5-amines have been shown to selectively produce novel fused heterocyclic systems like pyrazolo-fused 1,7-naphthyridines and 1,3-diazocanes. acs.orgnih.gov Further exploration of different starting materials and reaction conditions could lead to an even broader range of accessible aminopyrazole-containing scaffolds.

Palladium-catalyzed cross-coupling reactions also represent a powerful tool for the functionalization of the pyrazole (B372694) core. nih.gov Future work could explore the coupling of 3-ethyl-1-methyl-1H-pyrazol-5-amine with a wider array of coupling partners, including aryl triflates and other electrophiles, to generate libraries of novel compounds. nih.gov The development of more efficient catalyst systems, such as those employing advanced phosphine (B1218219) ligands like tBuBrettPhos, will be crucial for achieving high yields and broad substrate scope.

Furthermore, research into regioselective synthesis will be critical. The ability to control the position of substituents on the pyrazole ring is essential for fine-tuning the properties of the final molecule. Metal-free, one-pot approaches using iodine mediation have shown promise for the regioselective synthesis of polysubstituted pyrazoles from α,β-unsaturated aldehydes and ketones with hydrazine (B178648) salts. organic-chemistry.org Adapting such methods for aminopyrazole synthesis could provide more direct and environmentally friendly routes to specific isomers. Microwave-assisted organic synthesis (MAOS) is another technique that can facilitate the rapid and efficient synthesis of aminopyrazole intermediates. researchgate.net

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry offers an invaluable lens through which to understand and predict the behavior of molecules like this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, reactivity, and selectivity of these compounds, guiding experimental efforts. mdpi.comnih.gov

Future computational studies will likely focus on several key areas:

Tautomerism: Aminopyrazoles can exist in different tautomeric forms, which can significantly impact their chemical and biological properties. mdpi.com Advanced computational models can accurately predict the relative stabilities of these tautomers in different environments (e.g., various solvents), helping to rationalize and predict their reactivity. mdpi.com

Reaction Mechanisms: Computational modeling can elucidate the detailed mechanisms of reactions involving aminopyrazoles. This includes mapping reaction pathways, identifying transition states, and calculating activation energies for processes like electrophilic substitution, N-alkylation, and participation in cycloaddition reactions. Such studies can explain observed regioselectivity and help in optimizing reaction conditions.

Electronic Properties and Reactivity Indices: Calculations of molecular orbitals (HOMO, LUMO), electrostatic potential maps, and reactivity indices (e.g., Fukui functions) can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, this would involve assessing the reactivity of the amino group, the pyrazole nitrogen atoms, and the carbon atoms of the ring. These predictions are crucial for designing new synthetic transformations. mdpi.com

Non-Linear Optical (NLO) Properties: Pyrazole derivatives have shown potential for applications in non-linear optics. nih.gov Computational screening can predict the hyperpolarizability and other NLO properties of new derivatives of this compound, identifying promising candidates for materials science applications. nih.gov

Integration into Emerging Material Systems

The unique structural and electronic properties of pyrazole derivatives make them attractive candidates for incorporation into a variety of advanced materials. Future research will explore the integration of this compound and its derivatives into several key areas.

One area of interest is the development of novel polymers and composites . The functional groups on the pyrazole ring, particularly the amine group, can be used as anchor points for polymerization or for grafting onto existing polymer backbones. This could lead to materials with enhanced thermal stability, mechanical strength, or specific surface properties.

Another application lies in the field of organic electronics . Pyrazole-containing compounds can serve as building blocks for organic light-emitting diodes (OLEDs), photovoltaic materials, and conductive polymers. evitachem.com The ability to tune the electronic properties of the pyrazole core through substitution makes it possible to design materials with specific energy levels (HOMO/LUMO) required for efficient charge transport and light emission.

Furthermore, the chemical structure of pyrazoles suggests their potential use as corrosion inhibitors . These molecules can adsorb onto metal surfaces, forming a protective layer that prevents corrosive processes. Research could focus on synthesizing and evaluating derivatives of this compound for their effectiveness in protecting various metals and alloys.

Design of Next-Generation Ligands and Catalysts

Pyrazole derivatives are excellent chelating agents for a wide range of transition metals, making them highly valuable in coordination chemistry and catalysis. mdpi.comresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting metal complexes.

Future research in this area will focus on designing next-generation ligands based on the this compound scaffold. By introducing additional coordinating groups or by creating multidentate (e.g., tripodal) ligand architectures, it is possible to create highly specific and reactive catalysts. researchgate.net These ligands can be used to generate in situ catalysts with metals like copper, palladium, and rhodium.

A key application of such catalytic systems is in oxidation reactions . For example, copper complexes with pyrazolyl ligands have been shown to be efficient catalysts for the oxidation of catechols to o-quinones, mimicking the activity of the enzyme catecholase. researchgate.net Further research could expand the scope of these catalysts to other important oxidative transformations.

Another important area is their use in cross-coupling and hydroformylation reactions . Pyrazole-based ligands have shown promise in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydroformylation. researchgate.net The development of new ligands derived from this compound could lead to catalysts with improved activity, selectivity, and stability for the synthesis of fine chemicals and pharmaceuticals.

常见问题

Q. What are the standard synthetic routes for 3-ethyl-1-methyl-1H-pyrazol-5-amine, and how are intermediates characterized?

The compound is typically synthesized via cyclization of substituted hydrazides or condensation reactions. For example, phosphorous oxychloride-mediated cyclization at 120°C is used to form the pyrazole core, followed by alkylation to introduce the ethyl and methyl groups . Key intermediates are characterized using IR spectroscopy (to confirm functional groups like NH₂) and NMR (¹H/¹³C) to verify regioselectivity and purity. Multi-step protocols often include formylation and acylation to build the pyrazole scaffold .

Q. How is the purity of this compound validated in academic research?

Purity is assessed via HPLC (high-performance liquid chromatography) with UV detection, GC-MS (gas chromatography-mass spectrometry), or elemental analysis. For structural confirmation, ¹H NMR (e.g., δ 2.34 ppm for methyl groups, δ 5.28 ppm for NH₂ protons) and ESI-MS (electrospray ionization mass spectrometry) are standard. Cross-referencing with databases like NIST ensures spectral consistency .

Q. What are the common biological assays used to evaluate this compound’s activity?

Basic assays include:

- Antimicrobial testing : Agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli).

- Anti-inflammatory screening : COX-2 inhibition via ELISA or cell-based assays (e.g., RAW 264.7 macrophages) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, and what factors influence regioselectivity?

Yield optimization involves:

- Catalyst screening : Lewis acids like ZnCl₂ or BF₃·Et₂O enhance cyclization efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity.

- Temperature control : Slow heating (e.g., 60°C → 120°C) minimizes side reactions. Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents at the 1-position (methyl) direct electrophilic substitution to the 5-position .

Q. How do crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in pyrazole derivatives?

SHELX software refines X-ray diffraction data to determine bond lengths, angles, and hydrogen bonding. For this compound, SHELXL can model disorder in ethyl/methyl groups and validate planar geometry of the pyrazole ring. Twinning or high-resolution data may require SHELXE for phase correction . Comparative analysis with similar structures (e.g., 3-phenyl analogs) helps identify deviations in packing motifs .

Q. What methodological approaches address contradictory bioactivity data across studies?

Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies include:

- Dose-response normalization : Express activity as % inhibition relative to controls.

- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., pIC₅₀).

- Structure-activity relationship (SAR) modeling : Identify substituents (e.g., electron-withdrawing groups at the 3-position) that correlate with enhanced activity .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved properties?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability.

- Molecular docking : Screens binding affinity to targets like COX-2 (PDB ID: 5KIR) or bacterial topoisomerases. For this compound, docking simulations reveal hydrophobic interactions with active-site residues (e.g., Val523 in COX-2) .

- ADMET prediction : Tools like SwissADME forecast pharmacokinetic profiles (e.g., logP, bioavailability) .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound vary between studies?

Variations arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ shift NH₂ proton signals (δ 5.28 ppm in CDCl₃ vs. δ 8.10 ppm in DMSO) .

- Tautomerism : Equilibrium between amine and imine forms in solution can split peaks.

- Impurities : Residual solvents (e.g., ethyl acetate) or unreacted intermediates may introduce extraneous signals. High-field NMR (≥400 MHz) and 2D experiments (HSQC, COSY) resolve ambiguities .

Methodological Tables

Table 1. Comparison of Synthetic Protocols